3-[(3,4-Dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol
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Overview
Description
Preparation Methods
4-O-Methylepisappanol can be isolated from the ethanolic extract of Caesalpinia sappan L. heartwood . The extract is typically suspended in water and ethyl acetate, followed by chromatographic separation to yield the compound
Chemical Reactions Analysis
4-O-Methylepisappanol undergoes various chemical reactions, including oxidation and substitution reactions . Common reagents used in these reactions include oxidizing agents and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-O-Methylepisappanol can lead to the formation of quinones, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
4-O-Methylepisappanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-O-Methylepisappanol involves its interaction with molecular targets such as neuraminidase enzymes on the surface of influenza viruses . By inhibiting these enzymes, the compound prevents the release of viral particles from infected cells, thereby reducing the spread of the virus . Additionally, its antioxidant activity involves scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage .
Comparison with Similar Compounds
4-O-Methylepisappanol is similar to other homoisoflavonoids such as 4-O-methylsappanol and 3’-deoxy-4-O-methylsappanol . it is unique due to its specific structural features and biological activities. For instance, while 4-O-methylsappanol also exhibits antioxidant properties, 4-O-Methylepisappanol has shown more potent neuraminidase inhibitory activity . Other similar compounds include protosappanin A, sappanchalcone, and brazilein, which are also isolated from Caesalpinia sappan L. and share some overlapping biological activities .
Properties
IUPAC Name |
3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-22-16-12-4-3-11(18)7-15(12)23-9-17(16,21)8-10-2-5-13(19)14(20)6-10/h2-7,16,18-21H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDPKXQKOWHDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC(=C(C=C3)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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